Lipophilicity Modulation: n-Butyl vs. Cyclohexyl and Tert-Butyl Analogs
The lipophilicity (cLogP) of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide was computationally compared to its closest analogs. The target compound provides a moderate cLogP of 2.8, positioning it within optimal oral drug-likeness space [1]. In contrast, the 5-cyclohexyl analog shows a higher cLogP of 3.8, indicating potential solubility and permeability offsets, while the 5-tert-butyl analog lacking a tetrazole group exhibits a lower cLogP of 3.6 due to reduced polar surface area.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: 3.8; N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: 3.6 |
| Quantified Difference | The target compound is 1.0 unit less lipophilic than the 5-cyclohexyl analog and 0.8 unit more lipophilic than the 5-tert-butyl analog. |
| Conditions | Computed logP values from non-regulatory chemical databases. The model is based on an atom-based partition coefficient method and provides reproducible calculated differences for this analog series. |
Why This Matters
A cLogP of 2.8 places the compound in a sweet spot for membrane permeability and aqueous solubility, directly impacting procurement for cell-based screening versus the more lipophilic comparator that may cause assay interference or solubility failure.
- [1] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
